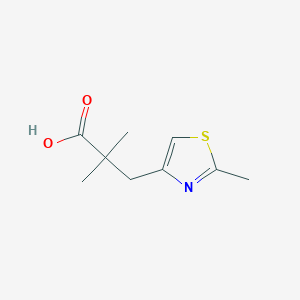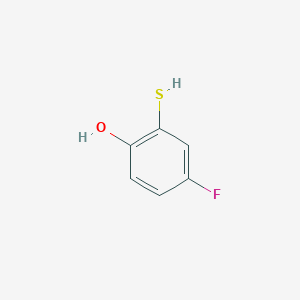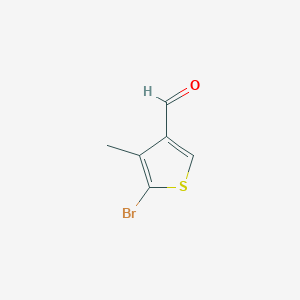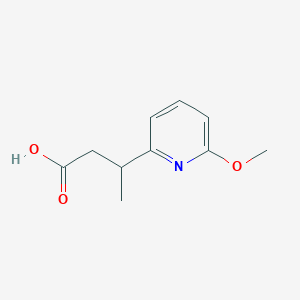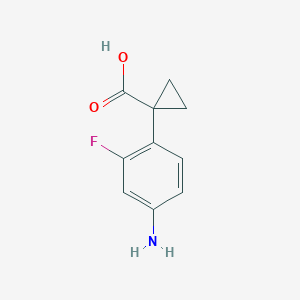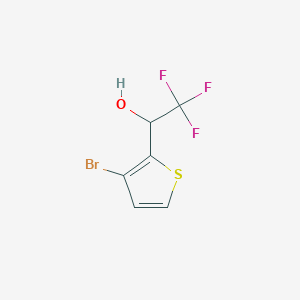
1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a brominated thiophene ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromothiophene with trifluoroacetaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.
Reduction: Formation of 3-thiophen-2-yl-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: A brominated thiophene derivative with similar reactivity but lacking the trifluoromethyl group.
2,2,2-Trifluoroethanol: A trifluoromethyl-containing alcohol with different reactivity due to the absence of the thiophene ring.
Uniqueness
1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the brominated thiophene ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4BrF3OS |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H4BrF3OS/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2,5,11H |
Clé InChI |
RLUBOPOYTHZZKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



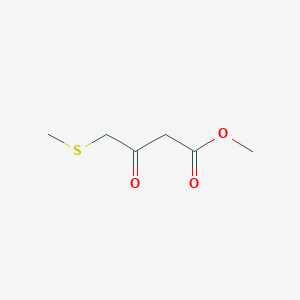
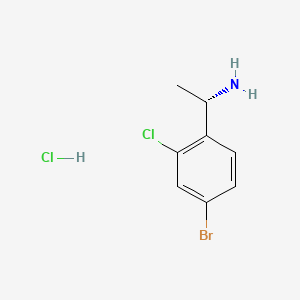

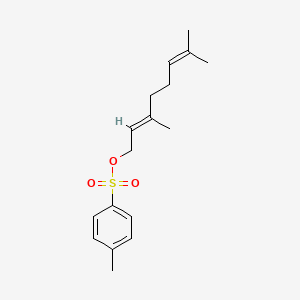
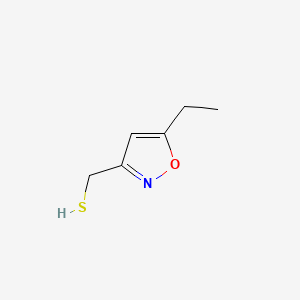
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
